Cas no 629-04-9 (1-Bromoheptane)
1-Bromoheptane Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromoheptane
- 1-bromo-heptane
- 1-bromo-n-heptane
- 1-heptyl bromide
- 1-n-heptylbromide
- bromoheptane
- EINECS 211-068-8
- Heptane,1-bromo
- Heptyl bromide
- n-bromoheptane
- n-Heptyl bromide
- Heptylbromide
- Heptane, 1-bromo-
- 1-Bromo heptane
- LSXKDWGTSHCFPP-UHFFFAOYSA-N
- 1bromoheptane
- bromo-heptane
- n-heptylbromide
- bromomethylhexane
- 1-heptylbromide
- 1 -bromoheptane
- 1-bromanylheptane
- PubChem3775
- KSC352Q3N
- LSXKDWGTSHCFPP-UHFFFAOYSA-
- J-504464
- 1219802-55-7
- MFCD00000273
- A834079
- BR1073
- NSC-7315
- 1-BroMoheptane--d7
- SCHEMBL116609
- D78084
- NS00035216
- 629-04-9
- 1-Bromoheptane, 99%
- FT-0607530
- InChI=1/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
- NSC 7315
- DTXSID7022095
- NSC7315
- LS-13356
- B0598
- 1219805-66-9
- 1-BroMoheptane--d5
- CS-W017293
- EN300-19883
- AKOS000120032
- F0001-1699
- Ioxotrizoicacid
- BCP28219
- 1-Bromoheptane,98%
- Heptane, 1bromo
- nHeptyl bromide
- 1-Bromo-heptane; 1-Heptyl Bromide; Heptyl Bromide; NSC 7315; n-Heptyl Bromide
- STL282743
- DTXCID902095
-
- MDL: MFCD00000273
- Inchi: 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
- InChI Key: LSXKDWGTSHCFPP-UHFFFAOYSA-N
- SMILES: BrCCCCCCC
- BRN: 1697160
Computed Properties
- Exact Mass: 178.03600
- Monoisotopic Mass: 178.035713
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 35.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.14 g/mL at 25 °C(lit.)
- Melting Point: −58 °C (lit.)
- Boiling Point: 180 °C(lit.)
- Flash Point: Fahrenheit: 140 ° f
Celsius: 60 ° c - Refractive Index: n20/D 1.4499(lit.)
- Solubility: 0.0066g/l
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Flammable. Incompatible with oxidizing agents, strong bases.
- PSA: 0.00000
- LogP: 3.35170
- Solubility: Soluble in ethanol and ether, insoluble in water.
- FEMA: 2451
1-Bromoheptane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: R36/37
- Safety Instruction: S23-S24/25-S37/39-S26
- RTECS:MI8100000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R36/37
- PackingGroup:III
- HazardClass:3
- TSCA:Yes
- Storage Condition:Store in cold storage.
1-Bromoheptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B67570-100G |
1-Bromoheptane |
629-04-9 | 100g |
¥343.93 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B67570-500G |
1-Bromoheptane |
629-04-9 | 500g |
¥1203.56 | 2023-11-11 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0763609435- 100ml |
1-Bromoheptane |
629-04-9 | 98% | 100ml |
¥ 158.6 | 2021-05-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0598-500g |
1-Bromoheptane |
629-04-9 | 98.0%(GC) | 500g |
¥875.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0598-25g |
1-Bromoheptane |
629-04-9 | 98.0%(GC) | 25g |
¥140.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BJ258-100g |
1-Bromoheptane |
629-04-9 | 98% | 100g |
¥69.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BJ258-500g |
1-Bromoheptane |
629-04-9 | 98% | 500g |
¥217.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BJ258-25g |
1-Bromoheptane |
629-04-9 | 98% | 25g |
¥47.0 | 2022-05-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005041-100g |
1-Bromoheptane |
629-04-9 | 98% | 100g |
¥30 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005041-25g |
1-Bromoheptane |
629-04-9 | 98% | 25g |
¥25 | 2024-05-22 |
1-Bromoheptane Suppliers
1-Bromoheptane Related Literature
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Hailiang Xu,Chenglong Zhao,Qun Qian,Wei Deng,Hegui Gong Chem. Sci. 2013 4 4022
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Guoxin Xie,Jianbin Luo,Shuhai Liu,Dan Guo,Chenhui Zhang Soft Matter 2011 7 4453
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3. Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds and derivatized organotin compoundsJoseph W. Waggoner,Lisa S. Milstein,Mikhail Belkin,Karen L. Sutton,Joseph A. Caruso,Harry B. Fannin J. Anal. At. Spectrom. 2000 15 13
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Lorenzo Milli,Enrico Marchi,Nicola Castellucci,Maria Teresa Indelli,Margherita Venturi,Paola Ceroni,Claudia Tomasini RSC Adv. 2015 5 10809
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5. Convenient access to readily soluble symmetrical dialkyl-substituted α-oligofuransEdward E. Korshin,Gregory M. Leitus,Michael Bendikov Org. Biomol. Chem. 2014 12 6661
Additional information on 1-Bromoheptane
Chemical Profile of 1-Bromoheptane (CAS No. 629-04-9)
1-Bromoheptane, with the chemical formula C7H15Br, is a brominated alkane that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and structural properties. As a member of the bromoalkane family, it serves as a crucial intermediate in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals. The compound’s molecular structure, featuring a seven-carbon chain substituted with a bromine atom at the terminal position, makes it an attractive building block for further functionalization.
The industrial and laboratory applications of 1-Bromoheptane are vast, primarily owing to its role as a solvent and reactant in organic transformations. Its relatively high boiling point (around 163°C) and moderate solubility in organic solvents make it suitable for use in extraction processes and as a medium for facilitating reactions such as nucleophilic substitution and cross-coupling reactions. In recent years, advancements in synthetic methodologies have highlighted its utility in constructing complex molecular architectures, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of 1-Bromoheptane is its involvement in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop intermediates for drugs targeting various diseases, including oncology and neurodegenerative disorders. For instance, recent studies have demonstrated its use in generating alkylated derivatives that exhibit inhibitory effects on specific enzymes implicated in cancer progression. The bromine atom’s position on the heptane chain allows for selective modifications, enabling chemists to tailor the compound’s properties for targeted applications.
The pharmaceutical industry has also explored 1-Bromoheptane as a precursor in the synthesis of antiviral and antibacterial agents. Its ability to undergo facile substitution reactions has been exploited to create libraries of compounds with potential therapeutic value. Notably, modifications at the bromine substituent can lead to derivatives with enhanced bioavailability and reduced toxicity, aligning with current trends in drug discovery that emphasize structure-activity relationships. The compound’s stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
In addition to its pharmaceutical applications, 1-Bromoheptane finds utility in materials science, particularly in the preparation of polymer additives and specialty coatings. Its hydrophobic nature and compatibility with hydrocarbon-based polymers make it an effective component in formulations designed to improve material performance. Recent research has even explored its role in creating novel nanocomposites, where its molecular structure contributes to enhanced mechanical and thermal properties.
The environmental impact of using 1-Bromoheptane has also been a subject of interest. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments raises concerns about potential ecological effects. Consequently, efforts have been made to develop greener synthetic routes that minimize waste generation and reduce environmental footprints. These initiatives align with broader industry trends toward sustainable chemistry practices.
Looking ahead, the future prospects for 1-Bromoheptane appear promising, driven by ongoing research into novel synthetic applications and its expanding role in drug development. As methodologies for molecular construction become more sophisticated, the demand for high-quality intermediates like 1-Bromoheptane is expected to grow. Collaborative efforts between academia and industry will likely lead to innovative uses that further solidify its importance in modern chemical research.
In conclusion, 1-Bromoheptane (CAS No. 629-04-9) is a multifaceted compound with significant implications across multiple sectors of chemical research and industrial applications. Its unique structural features and reactivity make it indispensable in organic synthesis, pharmaceutical development, materials science, and environmental chemistry. As new discoveries continue to emerge, the compound’s role is poised to expand even further, reinforcing its status as a cornerstone of modern chemical innovation.
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